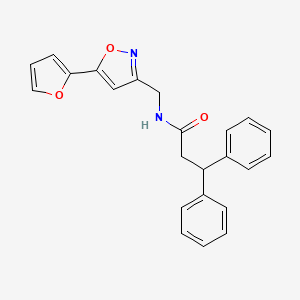

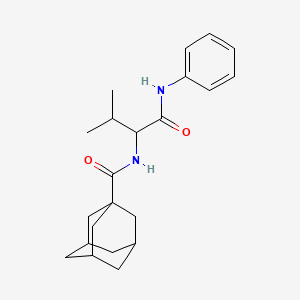

2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of “this compound” could potentially involve similar methods, although specific synthesis procedures for this compound were not found in the available literature.Molecular Structure Analysis

The molecular structure of “this compound” would likely involve an adamantane core with various functional groups attached. Adamantane is a tricyclic cage compound of C10H16 formula . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs .科学的研究の応用

Cholinesterase Inhibitory Activities

Adamantyl-based compounds have been studied for their potential in treating neurological conditions due to their cholinesterase inhibitory activities. These compounds demonstrate significant inhibition effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission and associated with diseases like Alzheimer's. The structure-activity relationship analysis revealed that compounds with specific electron-withdrawing groups on the phenyl ring exhibited enhanced inhibitory activities, suggesting a promising avenue for developing novel treatments for neurological disorders (Kwong et al., 2017).

11β-Hydroxysteroid Dehydrogenase 1 Inhibition

Another significant area of research involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as diabetes and obesity. Adamantyl-based derivatives, specifically 3-amino-N-adamantyl-3-methylbutanamide derivatives, have shown potent inhibitory activity against 11β-HSD1 in both in vitro and ex vivo models. This suggests their potential in managing metabolic diseases through modulation of glucocorticoid action (Lee et al., 2014).

Chemiluminescence in Clinical Research

The application of adamantyl-based compounds extends to clinical research methodologies, particularly in enhancing chemiluminescence assays. These assays are crucial for detecting and quantifying various biological substances. Adamantyl derivatives, such as adamantyl 1,2-dioxetane, are used in chemiluminescent labels for immunoassays and nucleic acid probe assays, offering high sensitivity and specificity in detecting pathogens, biomarkers, and genetic materials (Kricka, 2003).

Synthesis and Medicinal Chemistry Applications

Adamantyl-based compounds are integral to the development of new drugs, exhibiting a range of activities from antiviral to anti-inflammatory effects. Their synthesis and structural characterization provide insights into their reactivity and potential as pharmaceutical agents. Notably, these compounds have been investigated for their antioxidant and anti-inflammatory properties, highlighting their versatility in drug design and potential therapeutic applications (Kumar et al., 2015).

将来の方向性

作用機序

Target of Action

Adamantane derivatives have been known to interact with a variety of biological targets, including viral proteins and cellular receptors .

Mode of Action

Adamantane derivatives are generally known for their ability to interact with their targets and induce changes in their function .

Biochemical Pathways

Adamantane derivatives have been shown to affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Adamantane derivatives are generally known for their good bioavailability due to their lipophilic nature .

Result of Action

Adamantane derivatives have been shown to have various effects, including antiviral activity .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of adamantane derivatives .

特性

IUPAC Name |

N-(1-anilino-3-methyl-1-oxobutan-2-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2/c1-14(2)19(20(25)23-18-6-4-3-5-7-18)24-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,14-17,19H,8-13H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNWMDSYESUYRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-phenoxypropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2452760.png)

![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)

![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)

![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B2452776.png)